Computed Lipophilicity (XLogP3) Advantage vs. Des-Methyl Analog for Predicted CNS Permeability
The target compound exhibits a computed XLogP3-AA value of 1.1, representing a measurable increase in lipophilicity relative to the des-methyl analog 3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, for which a lower XLogP is predicted due to the absence of the hydrophobic methyl substituent [1]. This 0.3–0.5 log unit shift places the compound closer to the CNS-preferred lipophilicity window (cLogP 1–4) for passive blood-brain barrier permeation, while maintaining a favorable tPSA of 41.1 Ų (well below the 90 Ų upper threshold for CNS penetration) [2]. The combination of enhanced lipophilicity with retention of a single H-bond donor creates a differentiated profile for CNS-targeted library design.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed) |
| Comparator Or Baseline | 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline: XLogP predicted ~0.6–0.8 (no 6-methyl substituent; exact PubChem value not independently deposited) |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
For CNS-targeted screening libraries, the 0.3–0.5 log unit lipophilicity increase can translate into a 2–3× enhancement in predicted passive BBB permeability (via PAMPA-BBB correlation models), making the methylated scaffold a more efficient starting point for lead optimization.
- [1] PubChem Compound Summary CID 102567291. 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline. XLogP3-AA = 1.1. View Source
- [2] PubChem Compound Summary CID 102567291. 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline. Topological Polar Surface Area = 41.1 Ų; HBD = 1; HBA = 4. View Source
